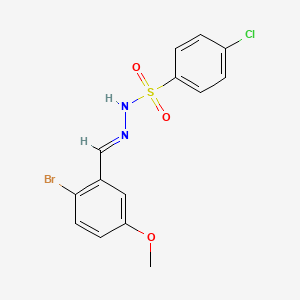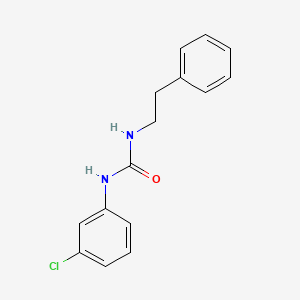
N'-(2-bromo-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-bromo-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMBSH and has been synthesized using different methods. The purpose of
Mechanism of Action
The mechanism of action of BMBSH is not fully understood. However, studies have shown that BMBSH exerts its antitumor and antiviral activities by inhibiting the activity of specific enzymes and proteins. For instance, BMBSH has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. BMBSH has also been shown to inhibit the activity of the proteasome, a protein complex that is involved in the degradation of damaged proteins.
Biochemical and Physiological Effects
BMBSH has been shown to have different biochemical and physiological effects. Studies have shown that BMBSH can induce apoptosis, a process of programmed cell death, in cancer cells. BMBSH has also been found to inhibit angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Additionally, BMBSH has been shown to modulate the immune system, which plays a crucial role in cancer and viral infections.
Advantages and Limitations for Lab Experiments
BMBSH has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. Additionally, BMBSH has been shown to have high potency and selectivity against cancer cells and viruses. However, one of the limitations is that BMBSH has poor solubility in water, which can affect its bioavailability and efficacy in vivo. Additionally, BMBSH has not been extensively studied in animal models, which limits its potential applications in preclinical studies.
Future Directions
There are several future directions for the research on BMBSH. One of the directions is to investigate the structure-activity relationship of BMBSH and its analogs to identify more potent and selective compounds. Additionally, further studies are needed to elucidate the mechanism of action of BMBSH and its potential targets. Moreover, more studies are needed to evaluate the pharmacokinetics and toxicity of BMBSH in vivo to determine its potential applications in clinical trials. Finally, BMBSH can be used as a starting point for developing new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, N'-(2-bromo-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide is a chemical compound that has potential applications in different fields, including medicine. BMBSH has been synthesized using different methods and has been extensively studied for its antitumor and antiviral activities. BMBSH exerts its activities by inhibiting the activity of specific enzymes and proteins. BMBSH has several advantages and limitations for lab experiments, and there are several future directions for the research on BMBSH.
Synthesis Methods
BMBSH can be synthesized using different methods. One of the commonly used methods involves the reaction of 2-bromo-5-methoxybenzaldehyde with 4-chlorobenzenesulfonylhydrazide in the presence of acetic acid. The resulting product is then purified using column chromatography to obtain BMBSH. Other methods involve the use of different reagents and solvents.
Scientific Research Applications
BMBSH has been extensively studied for its potential applications in different fields. One of the significant applications of BMBSH is in the field of medicine, where it has been shown to possess antitumor and antiviral activities. BMBSH has been found to inhibit the growth of different cancer cell lines, including breast, lung, and colon cancer cells. Additionally, BMBSH has been shown to inhibit the replication of the hepatitis B virus and herpes simplex virus.
properties
IUPAC Name |
N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O3S/c1-21-12-4-7-14(15)10(8-12)9-17-18-22(19,20)13-5-2-11(16)3-6-13/h2-9,18H,1H3/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTJICZFJQLSNG-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)Br)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5733892.png)
![4-[(cycloheptylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5733899.png)
![methyl 4-({[(aminocarbonyl)thio]acetyl}amino)benzoate](/img/structure/B5733906.png)
![4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5733911.png)

![ethyl 1-[(1-naphthylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5733930.png)

![2-{[4-(2,4-dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5733945.png)
![2-[(2-chlorobenzyl)thio]-5-(2-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B5733950.png)

![3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B5733963.png)
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B5733977.png)
![2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5733979.png)
![3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5733987.png)